2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide
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Overview
Description
2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(furan-3-yl)benzyl chloride with an amine to form the benzylamine intermediate.
Sulfonamide Formation: The benzylamine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.
Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-3-yl)benzyl)benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-methoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is unique due to the presence of both the ethoxy group and the furan ring, which confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-ethoxy-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-2-24-18-5-3-4-6-19(18)25(21,22)20-13-15-7-9-16(10-8-15)17-11-12-23-14-17/h3-12,14,20H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBTBNVKNXGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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